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Compound of Interest

4-(Dimethylamino)-1,1-
Compound Name:
diphenylbutan-1-ol

Cat. No.: B257278

Technical Guide: 4-(Dimethylamino)-1,1-
diphenylbutan-1-ol

Disclaimer: The following technical guide is a predictive overview of the basic properties,
synthesis, and potential characteristics of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. As of
the date of this document, there is a notable absence of published literature and experimental
data for this specific compound. Therefore, the information presented herein is based on
established principles of organic chemistry, a proposed synthetic route, and data from
structurally analogous compounds. This guide is intended for research and development
professionals and should be used as a preliminary reference. All proposed experimental
procedures require validation in a laboratory setting.

Introduction

4-(Dimethylamino)-1,1-diphenylbutan-1-ol is a tertiary amino alcohol. Its structure, featuring
a polar alcohol group, a basic dimethylamino group, and two phenyl rings, suggests potential
applications in medicinal chemistry and materials science. Compounds with similar
diphenylalkylamine scaffolds have been investigated for various pharmacological activities.
This guide provides a comprehensive overview of the predicted basic properties, a detailed
proposed synthesis protocol, and expected analytical characteristics of this compound.

Predicted Physicochemical Properties
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The fundamental properties of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol have been
estimated based on its chemical structure. These values are theoretical and await experimental

verification.
Property Predicted Value Notes
Derived from the chemical
Molecular Formula C1sH23NO
structure.
] Calculated from the molecular
Molecular Weight 269.38 g/mol
formula.
] ) ) Based on similar tertiary
Appearance White to off-white solid
alcohols.
) ) ) Expected to be a solid at room
Melting Point Not available
temperature.
N ) ) Likely to decompose at high
Boiling Point Not available
temperatures.
Soluble in organic solvents like  The diphenyl group confers
. ethanol, methanol, DMSO, and  hydrophobicity, while the
Solubility ) ] )
DMF. Sparingly soluble in amino and hydroxyl groups
water. add some polarity.
The dimethylamino group is
pKa Not available expected to have a pKa in the

range of 9-10.

Proposed Synthesis

A plausible and efficient method for the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-
ol is the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium
bromide Grignard reagent to the ketone precursor, 4-(dimethylamino)-1-phenylbutan-1-one.

Reaction Scheme
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Caption: Proposed synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol via Grignard
reaction.

Detailed Experimental Protocol

Materials:

e 4-(Dimethylamino)-1-phenylbutan-1-one

e Magnesium turnings

e Bromobenzene

e Anhydrous diethyl ether

 lodine crystal (as initiator)

e Saturated aqueous ammonium chloride solution

e Anhydrous sodium sulfate

o Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
 Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:
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» Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

o

All glassware must be oven-dried and assembled under an inert atmosphere.

o Place magnesium turnings in the three-neck flask.

o Add a small crystal of iodine.

o In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

o Add a small amount of the bromobenzene solution to the magnesium turnings to initiate
the reaction. The disappearance of the iodine color and the appearance of turbidity
indicate the start of the reaction.

o Once the reaction has started, add the remaining bromobenzene solution dropwise at a
rate that maintains a gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure
complete formation of the Grignard reagent.

e Reaction with the Ketone:

o

Dissolve 4-(dimethylamino)-1-phenylbutan-1-one in anhydrous diethyl ether in a separate
flask.

o

Cool the Grignard reagent solution in an ice bath.

[¢]

Add the ketone solution dropwise to the stirred Grignard reagent.

o

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours or until TLC analysis indicates the consumption of the starting
ketone.

o Work-up and Purification:

o Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a
saturated aqueous solution of ammonium chloride.
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[e]

Separate the organic layer.
o Extract the aqueous layer with diethyl ether.
o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

o The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl
acetate).

Predicted Analytical Characterization

The following spectral data are predicted for the successful synthesis of 4-
(Dimethylamino)-1,1-diphenylbutan-1-ol and are based on the analysis of structurally similar

compounds.
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Technique Expected Observations

- Aromatic protons: Multiplets in the range of &
7.0-7.5 ppm (10H).- -CH2-CH2z-N: Triplets for the
two methylene groups adjacent to each other.- -
1H NMR N(CHs)z2: A singlet for the six protons of the
dimethylamino group.- -OH: A broad singlet, the
chemical shift of which is concentration and

solvent dependent.

- Aromatic carbons: Multiple signals in the
aromatic region (6 120-150 ppm).- Quaternary
carbon (C-OH): A signal in the range of & 70-85

13C NMR
ppm.- Methylene carbons: Signals for the
aliphatic chain carbons.- -N(CHs)2 carbons: A
signal around & 40-50 ppm.
- Molecular lon (M*): An expected peak at m/z =
269.38.- Fragmentation: Characteristic

Mass Spectrometry (MS) fragmentation patterns would include the loss of
a water molecule, and cleavage adjacent to the
nitrogen atom (alpha-cleavage).
- O-H stretch: A broad absorption band in the
region of 3200-3600 cm~1.- C-H stretch
(aromatic): Absorptions above 3000 cm~*.- C-H

Infrared (IR) Spectroscopy stretch (aliphatic): Absorptions below 3000

cm~1.- C=C stretch (aromatic): Peaks in the
1450-1600 cm~* region.- C-N stretch: An
absorption in the 1000-1250 cm™~! region.

Potential Biological Activity and Signhaling Pathways

While no specific biological activity has been reported for 4-(Dimethylamino)-1,1-
diphenylbutan-1-ol, the diphenylalkylamine scaffold is present in a number of
pharmacologically active compounds. Phenylalkylamines are known to interact with various
biological targets.
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Potential Areas of Pharmacological Interest:

» Central Nervous System (CNS) Activity: Phenylalkylamine derivatives are known to exhibit a
range of CNS effects, including stimulant and hallucinogenic properties, by interacting with
dopaminergic and serotonergic pathways.

o Cardiovascular Effects: Some diphenylalkylamines have shown activity as coronary
vasodilators.

e Calcium Channel Blockade: The phenylalkylamine class of drugs, such as verapamil, are
well-known calcium channel blockers. It is plausible that 4-(Dimethylamino)-1,1-
diphenylbutan-1-ol could exhibit some activity at calcium channels.

A simplified, hypothetical signaling pathway that could be modulated by a phenylalkylamine-
type compound is depicted below.

Presynaptic Neuron

Phenylalkylamine

e (e.g., 4-(Dimethylamino)-1,1-diphenylbutan-1-ol)

Binding euptake nhibition

Postsynaptic Neuron

Dopamine D2 Receptor Dopamine Transporter (DAT)

Downstream Signaling
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[https://www.benchchem.com/product/b257278#4-dimethylamino-1-1-diphenylbutan-1-ol-
basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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